Caerin-1.2
Description
Caerin-1.2 is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family of host-defense peptides, which are characterized by their amphipathic structure, enabling interactions with microbial membranes. This compound consists of 21 amino acids (sequence: GLLSVLGSVAKHVLPHVVPIVAE) and exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses. Its mechanism of action involves membrane disruption via pore formation, leading to cell lysis. Notably, this compound demonstrates lower hemolytic activity compared to other AMPs, making it a promising candidate for therapeutic development .
Key physicochemical properties include:
- Net Charge: +3 at physiological pH.
- Hydrophobicity: Moderate (hydrophobic moment ≈ 0.5).
- Secondary Structure: Stable α-helix in membrane-mimetic environments.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLGVLGSVAKHVLPHVVPVIAEHL |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of this compound with Analogues
| Compound | Source | Length (AA) | Net Charge | MIC (µM)* | HC50 (µM) | Key Activity |
|---|---|---|---|---|---|---|
| This compound | Litoria chloris | 21 | +3 | 4 | 120 | Broad-spectrum |
| Caerin-1.1 | Litoria chloris | 21 | +3 | 8 | 80 | Gram-negative bacteria |
| Maculatin-1.1 | Litoria genimaculata | 23 | +2 | 6 | 50 | HSV-1 inhibition |
| Aurein-1.2 | Litoria aurea | 13 | +1 | 2† | 60 | Gram-positive bacteria |
| Melittin | Bee venom | 26 | +6 | 1 | 1.5 | Broad-spectrum |
MIC values against *E. coli (except †, tested against S. aureus).
Sources: .
Table 2: Mechanistic Differences
| Compound | Primary Mechanism | Secondary Effects |
|---|---|---|
| This compound | Pore formation, membrane depolarization | Immunomodulation (IL-6 suppression) |
| Melittin | Complete membrane lysis | Hemolysis, apoptosis induction |
| Aurein-1.2 | Carpet-model membrane disruption | Biofilm inhibition |
Research Findings and Implications
- Structural Determinants: The valine-to-isoleucine substitution in this compound (vs. Caerin-1.1) enhances hydrophobic packing, reducing nonspecific interactions with mammalian membranes .
- Clinical Relevance : this compound’s stability in serum and low cytotoxicity make it a superior candidate for topical antimicrobial formulations compared to melittin or Maculatin-1.1 .
- Gaps in Knowledge: Most studies focus on in vitro models; in vivo efficacy and toxicity profiles remain understudied .
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